2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C₉H₈N₂O₂S and a molecular weight of 208.24 g/mol . This compound is notable for its unique structure, which includes a thiazole ring fused with a pyridine ring, making it a valuable molecule in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Compounds with a similar thiazole moiety have been known to interact with dna and topoisomerase ii .
Mode of Action
Similar compounds have been found to bind to dna and interact with topoisomerase ii . This interaction results in DNA double-strand breaks, leading to a G2 stop and ultimately, cell death .
Biochemical Pathways
The interaction with topoisomerase ii and the subsequent dna double-strand breaks suggest that the compound may affect the dna replication and repair pathways .
Result of Action
The interaction with topoisomerase ii and the subsequent dna double-strand breaks can lead to a g2 stop and ultimately, cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for research and commercial use .
Chemical Reactions Analysis
Types of Reactions
2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazole derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring, enhancing the compound’s versatility in further applications .
Scientific Research Applications
2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiazole-4-carboxylic acid: Shares the thiazole ring but lacks the pyridine moiety.
2-(4-Pyridyl)thiazole-4-carboxylic acid: Similar structure but with different substitution patterns.
Uniqueness
2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is unique due to its combined thiazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications compared to simpler thiazole or pyridine derivatives .
Properties
IUPAC Name |
2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7H,5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGAQGZEJDQDAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=CN=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389618 |
Source
|
Record name | 2-(Pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116247-03-1 |
Source
|
Record name | 2-(Pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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